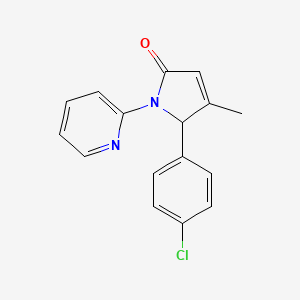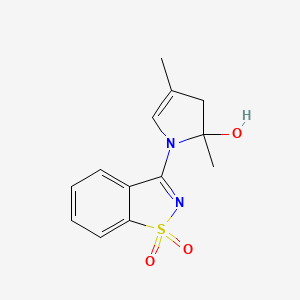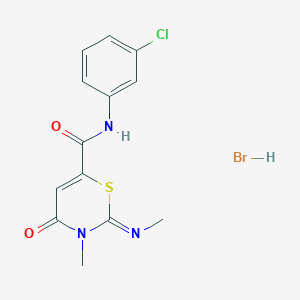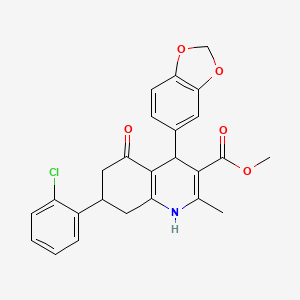
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Overview
Description
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring, and a chlorophenyl group attached to the pyrrole ring
Scientific Research Applications
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
- 2-(4-fluorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
- 2-(4-methylphenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Uniqueness
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in medicinal applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-10-15(20)19(14-4-2-3-9-18-14)16(11)12-5-7-13(17)8-6-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJBPXAQTBAWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(butan-2-yloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B4046966.png)
![1-(4-Chlorophenyl)-3-{[4-(2-hydroxyethyl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B4046976.png)
![1-(4-Bromophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046982.png)

![[4-(3,5-Dioxo-1,2,4-triazin-2-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate](/img/structure/B4046992.png)
![6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone](/img/structure/B4047012.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine](/img/structure/B4047033.png)
![2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE](/img/structure/B4047035.png)
![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide](/img/structure/B4047039.png)
![3-methyl-2-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide](/img/structure/B4047042.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4047046.png)
![2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4047052.png)
